(5-Cyclopropylisoxazol-3-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Description
(5-Cyclopropylisoxazol-3-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds with complex structures, including isoxazoles, pyrimidines, and piperidine derivatives, have been studied for their potential in treating various diseases. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promise as antimicrobial and anticancer agents. The synthesis of these compounds followed by evaluation against in vitro models has indicated that some exhibit higher anticancer activity compared to reference drugs like doxorubicin, alongside good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Drug Development
The structural analysis and synthesis of novel compounds often lead to the discovery of potential therapeutic agents. For example, compounds with a piperazinyl oxazolidinone structure have been identified for their antibacterial properties, particularly against gram-positive pathogens like methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). Another study focused on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, highlighting the antimicrobial potential of these compounds against various bacterial and fungal strains (Mallesha & Mohana, 2014).
Molecular Docking and Antiproliferative Activity
Molecular docking studies, combined with synthesis of chemically diverse compounds, have been instrumental in discovering new drugs. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated both anticancer and antimicrobial activities, with the docking studies providing insights into the potential utilization of these compounds in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-8-17(20-12(2)19-11)24-14-4-3-7-22(10-14)18(23)15-9-16(25-21-15)13-5-6-13/h8-9,13-14H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVOZHSQJUPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.